(2E)-1-(2,4-dinitrophenyl)-2-[1-(furan-2-yl)ethylidene]hydrazine
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Overview
Description
1-(2-Furyl)ethanone (2,4-dinitrophenyl)hydrazone is a chemical compound known for its unique structure and properties. It is a derivative of hydrazone, formed by the reaction of 1-(2-furyl)ethanone with 2,4-dinitrophenylhydrazine.
Preparation Methods
The synthesis of 1-(2-Furyl)ethanone (2,4-dinitrophenyl)hydrazone typically involves the reaction of 1-(2-furyl)ethanone with 2,4-dinitrophenylhydrazine. The reaction is carried out in a solvent such as methanol, with the mixture being stirred at room temperature and then refluxed in the presence of an acid catalyst like sulfuric acid. The progress of the reaction can be monitored using thin-layer chromatography (TLC), and the final product is purified by recrystallization .
Chemical Reactions Analysis
1-(2-Furyl)ethanone (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Scientific Research Applications
1-(2-Furyl)ethanone (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Furyl)ethanone (2,4-dinitrophenyl)hydrazone involves its interaction with molecular targets through its hydrazone functional group. This group can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form covalent bonds with target molecules .
Comparison with Similar Compounds
1-(2-Furyl)ethanone (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds, such as:
- 1-(2-Furyl)ethanone (4-nitrophenyl)hydrazone
- 1-(2-Furyl)ethanone (2-nitrophenyl)hydrazone These compounds share similar structures but differ in the position and type of substituents on the phenyl ring. The unique properties of 1-(2-Furyl)ethanone (2,4-dinitrophenyl)hydrazone, such as its specific reactivity and potential applications, distinguish it from these similar compounds .
Properties
Molecular Formula |
C12H10N4O5 |
---|---|
Molecular Weight |
290.23 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C12H10N4O5/c1-8(12-3-2-6-21-12)13-14-10-5-4-9(15(17)18)7-11(10)16(19)20/h2-7,14H,1H3/b13-8+ |
InChI Key |
MEEDCJVVWGYIKY-MDWZMJQESA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CO2 |
Origin of Product |
United States |
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